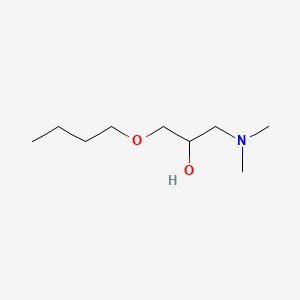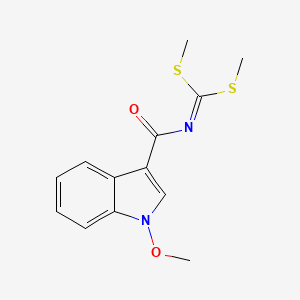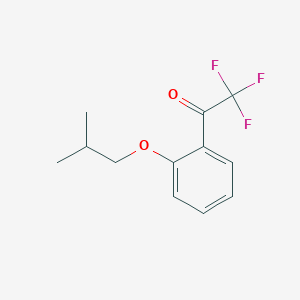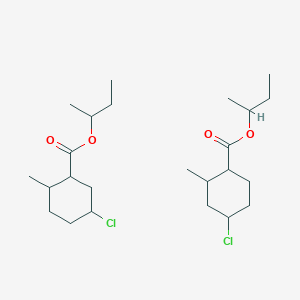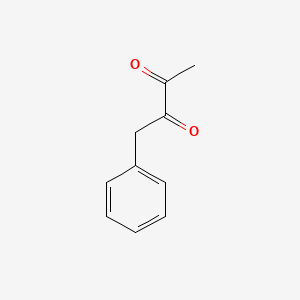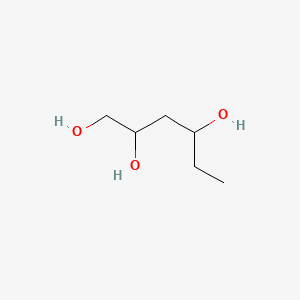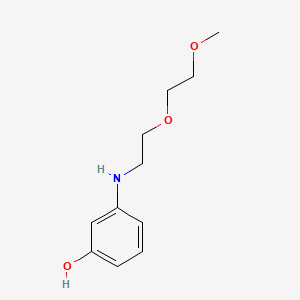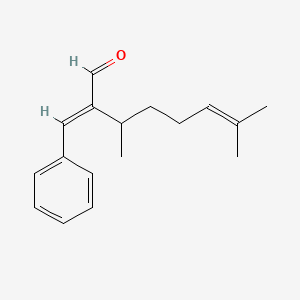
3,7-Dimethyl-2-(phenylmethylene)oct-6-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dimethyl-2-(phenylmethylene)oct-6-enal is an organic compound with the molecular formula C17H22O. It is known for its unique structure, which includes a phenylmethylene group attached to an octenal backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-2-(phenylmethylene)oct-6-enal typically involves the condensation of 3,7-dimethyl-6-octenal with benzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the phenylmethylene group .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
3,7-Dimethyl-2-(phenylmethylene)oct-6-enal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The phenylmethylene group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine or nitric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylmethylene derivatives.
Aplicaciones Científicas De Investigación
3,7-Dimethyl-2-(phenylmethylene)oct-6-enal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavoring agents.
Mecanismo De Acción
The mechanism of action of 3,7-Dimethyl-2-(phenylmethylene)oct-6-enal involves its interaction with specific molecular targets. The phenylmethylene group can participate in π-π interactions with aromatic residues in proteins, while the aldehyde group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3,7-Dimethyl-2-methyleneoct-6-enal: Similar structure but lacks the phenylmethylene group.
3,7-Dimethyl-2-(phenylmethylene)oct-6-enone: Contains a ketone group instead of an aldehyde.
3,7-Dimethyl-2-(phenylmethylene)oct-6-enoic acid: Contains a carboxylic acid group instead of an aldehyde.
Uniqueness
3,7-Dimethyl-2-(phenylmethylene)oct-6-enal is unique due to its combination of a phenylmethylene group and an octenal backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
84041-79-2 |
|---|---|
Fórmula molecular |
C17H22O |
Peso molecular |
242.36 g/mol |
Nombre IUPAC |
(2E)-2-benzylidene-3,7-dimethyloct-6-enal |
InChI |
InChI=1S/C17H22O/c1-14(2)8-7-9-15(3)17(13-18)12-16-10-5-4-6-11-16/h4-6,8,10-13,15H,7,9H2,1-3H3/b17-12- |
Clave InChI |
RPFIDUPEXBETGK-ATVHPVEESA-N |
SMILES isomérico |
CC(CCC=C(C)C)/C(=C\C1=CC=CC=C1)/C=O |
SMILES canónico |
CC(CCC=C(C)C)C(=CC1=CC=CC=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 7-(4-chlorophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12655768.png)

![N-[2-[(2-Aminoethyl)amino]ethyl]salicylamide](/img/structure/B12655778.png)

